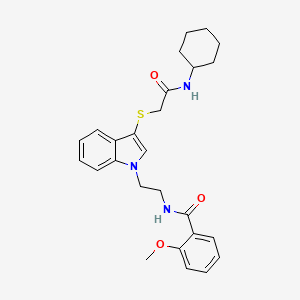
Methyl 3-(pyrrolidin-1-ylsulfonyl)benzoate
Vue d'ensemble
Description
Methyl 3-(pyrrolidin-1-ylsulfonyl)benzoate: is an organic compound with the molecular formula C12H15NO4S It is a derivative of benzoic acid, featuring a pyrrolidine ring attached to a sulfonyl group, which is further connected to a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(pyrrolidin-1-ylsulfonyl)benzoate typically involves the following steps:
Formation of the Pyrrolidine Sulfonyl Intermediate: The initial step involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidin-1-ylsulfonyl intermediate.
Esterification: The intermediate is then reacted with methyl 3-hydroxybenzoate under esterification conditions, typically using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-(pyrrolidin-1-ylsulfonyl)benzoate can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form various derivatives, including the reduction of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfonyl group.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives.
Applications De Recherche Scientifique
Methyl 3-(pyrrolidin-1-ylsulfonyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of methyl 3-(pyrrolidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfonyl group enhances the compound’s binding affinity and specificity by forming strong interactions with target proteins.
Comparaison Avec Des Composés Similaires
Methyl 3-(pyrrolidin-1-yl)benzoate: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
Methyl 3-(piperidin-1-ylsulfonyl)benzoate: Contains a piperidine ring instead of a pyrrolidine ring, leading to variations in steric and electronic effects.
Methyl 3-(morpholin-1-ylsulfonyl)benzoate: Features a morpholine ring, which introduces additional hydrogen bonding capabilities.
Uniqueness: Methyl 3-(pyrrolidin-1-ylsulfonyl)benzoate is unique due to the combination of the pyrrolidine ring and the sulfonyl group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
methyl 3-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-12(14)10-5-4-6-11(9-10)18(15,16)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQRDIWDACTPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride](/img/structure/B2805973.png)
![3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2805974.png)




![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2805982.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2805985.png)
![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2805987.png)
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2805988.png)


![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2805992.png)
